molecular formula C13H18N6 B2861373 (E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide CAS No. 328287-36-1

(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide

Cat. No.: B2861373
CAS No.: 328287-36-1
M. Wt: 258.329
InChI Key: SZZVTJNKEUGJEU-RIYZIHGNSA-N
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Description

(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C13H18N6 and its molecular weight is 258.329. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the kinase activity of the epidermal growth factor receptor (egfr) , a protein that is overexpressed in many types of cancer .

Mode of Action

This could result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Biochemical Pathways

Given its potential role as an egfr inhibitor , it could impact several pathways downstream of EGFR, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation.

Pharmacokinetics

The synthetic route of a structurally similar compound, rilpivirine, has been described . This information could potentially provide insights into the ADME properties of the compound .

Result of Action

If it acts as an egfr inhibitor , it could potentially inhibit cell proliferation and induce apoptosis in cancer cells overexpressing EGFR.

Properties

IUPAC Name

N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-9-5-6-11(7-10(9)2)15-13-16-12(17-18-13)14-8-19(3)4/h5-8H,1-4H3,(H2,15,16,17,18)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVTJNKEUGJEU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NN2)N=CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NN2)/N=C/N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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